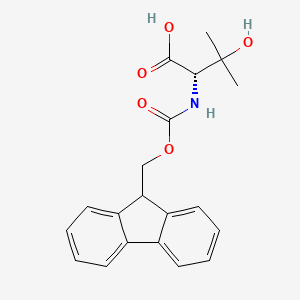

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Descripción

BenchChem offers high-quality Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMNBRJPAICIT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217603-41-2 | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid?

An In-Depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. The ability to fine-tune their pharmacological profiles—enhancing metabolic stability, modulating receptor affinity, and controlling conformation—is paramount. This is often achieved through the incorporation of non-canonical or structurally unique amino acids. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered building block, is a prime example of such a strategic component. Its unique architecture, featuring a quaternary α-carbon, a tertiary hydroxyl group, and the base-labile Fmoc protecting group, provides peptide chemists with a powerful tool to enforce specific secondary structures and improve the drug-like properties of synthetic peptides. This guide offers a comprehensive examination of its chemical properties, reactivity, and best practices for its application in peptide synthesis.

Core Chemical and Physical Properties

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is typically supplied as a white to off-white solid. Its distinct structure governs its solubility, reactivity, and the conformational constraints it imposes on a peptide chain.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 355.39 g/mol | [1][2][3] |

| CAS Number | 1217603-41-2 | [3][4][5][6] |

| Appearance | White to off-white powder/solid | |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | [7] |

| Chirality | (S)-configuration at the α-carbon |

The most defining feature is the steric bulk around the α-carbon. This inherent hindrance is not a liability but a strategic asset; it restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices. The tertiary hydroxyl group adds a polar, hydrogen-bond-capable moiety that can participate in intramolecular interactions or engage with biological targets.

The Fmoc Group: An Orthogonal Pillar of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard α-amino protecting group for solid-phase peptide synthesis (SPPS) due to its clever chemical design.[8][9] Its utility is rooted in its unique deprotection mechanism, which provides orthogonality with acid-labile side-chain protecting groups.

Mechanism of Deprotection

The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, most commonly a 20% solution of piperidine in DMF.[10][11] The mechanism is a two-step E1cB elimination:

-

A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[12][13] This step is favorable because the resulting carbanion is stabilized by the aromatic system.

-

This intermediate undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[13][14] The piperidine then acts as a nucleophilic scavenger, forming a stable adduct with the reactive DBF, which drives the reaction to completion and prevents side reactions.[10][14]

This base-lability is the cornerstone of the Fmoc/tBu strategy. It allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups (like t-butyl, trityl) remain intact, preventing unwanted side reactions during the synthesis cycles.[9][15]

Caption: The base-mediated Fmoc deprotection mechanism in SPPS.

Synthetic Application: Overcoming the Challenge of Steric Hindrance

The primary application of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is as a building block in SPPS to create conformationally constrained peptides.[16][17] However, its very nature presents the principal challenge in its use: the difficulty of forming the peptide bond due to severe steric hindrance.

Causality Behind Experimental Choices

Standard coupling reagents, such as carbodiimides like DIC, are often insufficient to overcome the high activation energy required for this coupling, leading to low yields and incomplete reactions.[7] The causality is clear: the bulky substituents on both the incoming amino acid and the N-terminus of the resin-bound peptide physically obstruct the formation of the tetrahedral intermediate required for amide bond formation.

To ensure a successful and complete reaction, a more potent activation strategy is required. This is a self-validating system: if the coupling is incomplete (as determined by a colorimetric test like the Kaiser test), the protocol must be intensified.

-

High-Potency Reagents: Aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts are the reagents of choice.[7][18] They react with the carboxylic acid to form highly reactive activated esters that can overcome the steric barrier more effectively than the intermediates formed by carbodiimides alone.[7][19]

-

Extended Reaction Times: Due to slower reaction kinetics, coupling times must often be extended from the standard 1-2 hours to 4 hours or even overnight to drive the reaction to completion.[7]

-

Double Coupling: A common and effective strategy is "double coupling," where the coupling procedure is repeated with a fresh batch of activated amino acid to ensure all free amines have reacted.[7]

Validated Experimental Protocol: SPPS Coupling

This protocol outlines a robust method for incorporating Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into a peptide sequence on a solid support.

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

-

Activation Cocktail Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 4 hours.

-

Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.

-

Second Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat steps 4 and 5.

-

Final Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Notably, the tertiary hydroxyl group on the side chain is sufficiently sterically hindered and possesses low nucleophilicity, meaning it does not typically require protection during Fmoc-based SPPS, simplifying the overall synthetic strategy.

Analytical Characterization of the Final Peptide

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the peptide containing the modified residue.[20][21]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[22][23] It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities. The increased hydrophobicity from the bulky side chain will typically lead to a longer retention time on a C18 column.

-

Mass Spectrometry (MS): This is a critical tool for identity confirmation.[22][23][24] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to determine the molecular weight of the final peptide, confirming the successful incorporation of the Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid residue.[21]

Caption: A standard workflow for the purification and analysis of synthetic peptides.

References

-

Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]

-

Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Royal Society of Chemistry URL: [Link]

-

Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]

-

Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

-

Title: Efficient peptide coupling involving sterically hindered amino acids Source: PubMed URL: [Link]

-

Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL: [Link]

-

Title: CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid Source: Chemsrc URL: [Link]

-

Title: Peptide Characterization Techniques and Applications Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]

-

Title: Peptide Characterisation Supporting Peptide Drug Development Source: Intertek URL: [Link]

-

Title: Safety Data Sheet Source: AAPPTec URL: [Link]

-

Title: FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID Source: ChemUniverse URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid Source: J&K Scientific URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: Semantic Scholar URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID | 1217603-41-2 [chemicalbook.com]

- 6. CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. jk-sci.com [jk-sci.com]

- 17. chemimpex.com [chemimpex.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. researchgate.net [researchgate.net]

- 21. ijsra.net [ijsra.net]

- 22. oxfordglobal.com [oxfordglobal.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

Structure and stereochemistry of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

An In-depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: A Unique Building Block for Advanced Peptide Chemistry

In the landscape of peptide synthesis and drug development, the repertoire of proteinogenic amino acids often falls short of the structural diversity required to create novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This has led to the exploration and widespread adoption of non-proteinogenic amino acids. Among these, Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid stands out as a particularly valuable building block.

This technical guide provides a comprehensive examination of the structure, stereochemistry, synthesis, characterization, and application of this unique α-amino acid derivative. As a sterically hindered, β-hydroxy-α-amino acid, it offers peptide chemists a powerful tool to introduce conformational constraints and modify the backbone of synthetic peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with modern solid-phase peptide synthesis (SPPS), the dominant methodology for peptide construction.[][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to advance their research and development objectives.

Part 1: Molecular Structure and Stereochemistry

A thorough understanding of the molecule's three-dimensional architecture is fundamental to its effective application. Its structure presents subtleties that are critical for predicting its impact on peptide conformation.

Chemical Identity

-

Systematic Name: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxy-3-methylbutanoic acid

-

Common Abbreviation: Fmoc-Ahmb-OH

Core Structure Visualization

The molecule is composed of three key moieties: the core (S)-2-amino-3-hydroxy-3-methylbutanoic acid, the N-terminal Fmoc protecting group, and the C-terminal carboxylic acid.

Caption: 2D representation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Stereochemical Complexity

The core amino acid possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers.

-

C2 (α-carbon): The designation (S) in the compound name explicitly defines the stereochemistry at this center, which is consistent with L-amino acids.

-

C3 (β-carbon): The tertiary alcohol at the β-carbon introduces a second chiral center. The commercial product does not always specify the configuration at C3, leading to the possibility of it being a mixture of diastereomers, (2S, 3S) and (2S, 3R). For stereochemically pure applications, it is crucial to verify the diastereomeric purity.

The relationship between the substituents on C2 and C3 defines the syn or anti configuration, which significantly influences the conformational preferences of the resulting peptide.

Caption: Fischer projections illustrating the (2S, 3R) and (2S, 3S) diastereomers.

Part 2: Physicochemical Properties

The physical and chemical properties of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid are critical for its storage, handling, and successful application in synthesis protocols.

| Property | Value / Description | Significance in Application |

| Appearance | White to off-white crystalline powder. | Visual indicator of purity. Deviations in color may suggest degradation or impurities. |

| Molecular Weight | 355.39 g/mol [4][6] | Essential for calculating molar quantities for reaction stoichiometry in peptide synthesis. |

| Purity | Typically ≥98% (by HPLC). | High purity is essential to avoid the introduction of deletion or modified sequences in the final peptide. |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP; moderately soluble in DCM. | Good solubility is crucial for efficient coupling reactions in solid-phase peptide synthesis. |

| Melting Point | Not consistently reported; varies by supplier and diastereomeric purity. | Can be used as a preliminary indicator of purity. |

| Storage Conditions | 2–8 °C, desiccated. | Protects the compound from thermal degradation and hydrolysis of the Fmoc group. |

Part 3: Synthesis and Manufacturing Insights

The synthesis of β-hydroxy-α-amino acids is a well-established but challenging area of organic chemistry. The primary difficulty lies in the stereocontrolled formation of the two adjacent chiral centers.[7][8][9][10][11]

General Synthetic Strategy

The manufacturing process typically involves a multi-step sequence:

-

Stereoselective Synthesis of the Core Amino Acid: This is the most critical phase. Modern methods often employ asymmetric aldol reactions. For instance, a chiral glycine enolate equivalent can be reacted with acetone to form the carbon skeleton with high stereocontrol. The use of chiral auxiliaries, such as pseudoephenamine, has proven effective for this transformation.[7][8]

-

N-Terminal Protection: Once the core amino acid is synthesized and purified, the α-amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[2]

-

Purification: The final product is purified, often by crystallization or chromatography, to achieve the high chemical and chiral purity required for peptide synthesis.

Caption: Conceptual workflow for the synthesis of the title compound.

Part 4: Analytical Characterization

Rigorous analytical testing is non-negotiable to validate the identity, structure, and purity of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid before its use in GMP or research-grade peptide synthesis.

Key Analytical Techniques

| Technique | Purpose & Expected Results |

| ¹H NMR | Structural Confirmation: Confirms the presence of all key protons. Expect characteristic signals for the Fmoc group (~7.2-7.8 ppm), the CH₂O linker (~4.2-4.5 ppm), the α-proton, and the two methyl groups on the β-carbon. |

| Mass Spectrometry | Identity Confirmation: Verifies the molecular weight. In ESI-MS, the expected ion would be [M+H]⁺ at m/z ≈ 356.4. |

| Chiral HPLC | Enantiomeric & Diastereomeric Purity: This is the gold standard for determining chiral purity. Analysis on a polysaccharide-based chiral stationary phase can resolve the (2S, 3R) and (2S, 3S) diastereomers, as well as any enantiomeric contamination.[12][13] |

| FT-IR | Functional Group Analysis: Confirms the presence of key functional groups such as O-H (hydroxyl), N-H (amide), C=O (carbonyls of the acid and carbamate), and aromatic C-H (Fmoc). |

Protocol: Chiral HPLC for Purity Assessment

This protocol outlines a general method for assessing the diastereomeric purity of the title compound.

-

System Preparation:

-

HPLC System: Standard HPLC with UV detector.

-

Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1 or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA. (Conditions must be optimized for the specific column).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for Fmoc group).

-

-

Sample Preparation:

-

Prepare a sample solution of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid at approximately 1 mg/mL in the mobile phase.

-

-

Analysis:

-

Equilibrate the column for at least 30 minutes.

-

Inject 10 µL of the sample.

-

Record the chromatogram for a sufficient time to allow all isomers to elute.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the different stereoisomers.

-

Calculate the diastereomeric excess (d.e.) based on the integrated peak areas.

-

Part 5: Applications in Peptide Science and Drug Development

The true value of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid lies in its ability to impart unique structural and functional properties to synthetic peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

This amino acid is seamlessly integrated into the standard Fmoc/tBu SPPS workflow.[][2]

-

Fmoc Group: Serves as the temporary N-terminal protecting group. It is stable to the acidic and coupling conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in DMF, to reveal the free amine for the next coupling step.[14]

-

Side Chain: The tertiary hydroxyl group is significantly less reactive than the primary or secondary hydroxyls of serine and threonine. Consequently, it does not typically require a protecting group during SPPS. This simplifies the synthesis strategy and avoids an additional deprotection step. In contrast, serine and threonine are usually protected with an acid-labile tert-butyl (tBu) group.[15][16][17]

Caption: The SPPS cycle for incorporating Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Structural Impact on Peptides

Incorporation of this bulky, non-natural amino acid has profound consequences for peptide structure:

-

Conformational Constraint: The gem-dimethyl groups on the β-carbon severely restrict the rotation around the Cα-Cβ bond (the χ₁ torsion angle). This steric hindrance forces the peptide backbone into well-defined local conformations, making it an excellent tool for inducing or stabilizing β-turns and helical structures.

-

Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The introduction of a non-proteinogenic residue like this one can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Hydrogen Bonding: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds that further stabilize specific secondary structures.[18]

Protocol: Manual SPPS Coupling

-

Resin Preparation: Start with a resin-bound peptide that has undergone Fmoc deprotection, presenting a free N-terminal amine.

-

Activation Solution: In a separate vessel, dissolve Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.

-

Coupling: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. The increased steric bulk of this amino acid may require longer coupling times or double coupling to ensure the reaction goes to completion.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Conclusion

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is more than just another protected amino acid; it is a specialized tool for molecular engineering. Its unique combination of a base-labile Fmoc group, a stereochemically complex core, and a sterically demanding, unprotected side chain provides peptide chemists with a reliable method to build peptides with enhanced stability and defined three-dimensional structures. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic application of such precisely designed building blocks will be indispensable in the journey from discovery to clinical application.

References

-

Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. [Link]

-

Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. PubMed. [Link]

-

ASM Journals. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation. Applied and Environmental Microbiology. [Link]

-

ResearchGate. (2021). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF. [Link]

-

ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (n.d.). Amino Acids, Peptides, and Proteins. Chemistry LibreTexts. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. biosynth.com [biosynth.com]

- 5. FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID | 1217603-41-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phenomenex.com [phenomenex.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. peptide.com [peptide.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. global.oup.com [global.oup.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction

In the landscape of modern peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone strategy for modulating pharmacological properties. These unique building blocks can enhance proteolytic stability, constrain conformational flexibility, and introduce novel functionalities, thereby improving the therapeutic potential of peptide-based agents. Among these, Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a chiral α-amino-β-hydroxy acid, is of particular interest. Its tertiary alcohol functionality and gem-dimethyl substitution offer significant steric hindrance, influencing peptide folding and receptor interactions in predictable ways.

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and field-proven insights to ensure successful and reliable outcomes.

Part 1: Asymmetric Synthesis of the Chiral Precursor: (S)-2-amino-3-hydroxy-3-methylbutanoic Acid

The primary challenge in synthesizing the target molecule lies in the stereocontrolled construction of the two contiguous chiral centers, with one being a quaternary carbon. A robust strategy involves the asymmetric aldol reaction of a chiral glycine enolate equivalent, which allows for the precise installation of the required stereochemistry.

Causality Behind the Synthetic Strategy

Direct synthesis of β-hydroxy-α-amino acids is a well-explored area, with numerous methods reported.[1][2] For the synthesis of a sterically hindered amino acid like (S)-2-amino-3-hydroxy-3-methylbutanoic acid, a diastereoselective aldol reaction using a chiral auxiliary-based glycine enolate provides a reliable and scalable approach. The chiral auxiliary directs the facial attack of the electrophile (acetone in this case), leading to the desired stereoisomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Aldol Addition

-

Preparation of the Chiral Glycine Equivalent: A chiral auxiliary, such as a camphor-derived tricycloiminolactone, is used as a versatile glycine equivalent.[2] This is prepared according to established literature procedures.

-

Enolate Formation: The chiral glycine equivalent (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the corresponding lithium enolate. The reaction is stirred at this temperature for 1 hour.

-

Aldol Reaction: Acetone (1.5 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 4-6 hours, allowing the aldol addition to proceed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Auxiliary Cleavage: The crude product, containing the chiral auxiliary, is subjected to acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the auxiliary and liberate the free amino acid.

-

Isolation of the Amino Acid: After hydrolysis, the reaction mixture is cooled, and the precipitated auxiliary is filtered off. The aqueous filtrate is washed with diethyl ether to remove any remaining organic impurities. The aqueous layer is then neutralized (e.g., with Dowex resin or by careful addition of a base like lithium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation. The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum to yield (S)-2-amino-3-hydroxy-3-methylbutanoic acid.

| Reagent | Molar Eq. | Purpose |

| Chiral Glycine Equivalent | 1.0 | Chiral source and glycine synthon |

| Lithium Diisopropylamide (LDA) | 1.1 | Strong base for enolate formation |

| Acetone | 1.5 | Electrophile for aldol reaction |

| 6N Hydrochloric Acid | Excess | Cleavage of the chiral auxiliary |

Part 2: N-Terminal Protection with the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal protecting group for the α-amino function in solid-phase peptide synthesis (SPPS) due to its stability to a wide range of reagents and its facile cleavage under mild basic conditions (typically with piperidine).[3] The standard method for its introduction is the Schotten-Baumann reaction.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of (S)-2-amino-3-hydroxy-3-methylbutanoic acid on the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4] The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.

Experimental Protocol: Fmoc Protection

-

Dissolution of Amino Acid: The synthesized (S)-2-amino-3-hydroxy-3-methylbutanoic acid (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4] The choice of solvent system may need empirical optimization to ensure solubility.

-

Addition of Fmoc Reagent: The solution is cooled to 0-5 °C in an ice bath. A solution of Fmoc-OSu (1.05 eq) in dioxane or acetone is added slowly with vigorous stirring.[4]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and byproducts like N-hydroxysuccinimide.[4]

-

Acidification and Extraction: The aqueous layer is then acidified to pH 2-3 with dilute hydrochloric acid, causing the precipitation of the Fmoc-protected amino acid.[4] The product is then extracted with a suitable organic solvent, such as ethyl acetate.[4]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.[4]

Part 3: Purification of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

The purity of Fmoc-amino acids is paramount for the success of SPPS, as impurities can lead to the formation of deletion or truncated peptide sequences.[5] Recrystallization is often the most effective and scalable method for purifying crude Fmoc-amino acids.

The Rationale for Recrystallization

Recrystallization separates compounds based on their differential solubility in a given solvent system at varying temperatures. An ideal solvent system will dissolve the crude product at an elevated temperature but will have poor solubility for the product at lower temperatures, while impurities remain in solution. For Fmoc-amino acids, solvent systems like ethyl acetate/hexane or toluene are commonly employed.[5][6]

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: The crude Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is dissolved in a minimal amount of a hot solvent, such as toluene or an ethanol/water mixture.[5][6]

-

Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: The purified crystals are dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.[5]

Part 4: Analytical Characterization and Quality Control

To ensure the synthesized and purified product meets the stringent requirements for peptide synthesis, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[4][7] The fluorenyl moiety of the Fmoc group provides a strong chromophore, allowing for sensitive UV detection.[8]

| Parameter | Typical Condition | Rationale |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic modifier to ensure protonation of carboxyl groups. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes | Ensures elution of compounds with a wide range of polarities.[4] |

| Detection | UV at 254 nm or 301 nm | Wavelengths at which the Fmoc group has strong absorbance.[4] |

| Expected Purity | >99% | Standard requirement for SPPS applications. |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid and ensuring the absence of significant impurities.

Workflow Visualization

The overall process for the synthesis and purification is summarized in the following workflow diagram.

Caption: Overall workflow from starting materials to the final, quality-controlled product.

Conclusion

The synthesis and purification of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid require a multi-step process that combines principles of asymmetric synthesis, protection group chemistry, and classical purification techniques. By understanding the rationale behind each step—from the stereocontrolling aldol reaction to the meticulous purification by recrystallization—researchers can reliably produce this valuable building block with the high purity required for demanding applications like solid-phase peptide synthesis. The analytical validation at the final stage is a non-negotiable step that underpins the trustworthiness of the entire process, ensuring that the final product will perform as expected in the synthesis of complex and potentially therapeutic peptides.

References

- Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.

- Gremm, D., & Engelhardt, H. (2005). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of the American Society for Mass Spectrometry, 16(9), 1543-1550.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2015). Google Patents.

- Di Marco, M., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl). Food Chemistry, 105(4), 1676-1682.

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

- G. S. C. Kumar, et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(7), 1634-1637.

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

- O'Donnell, M. J., et al. (2001). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron: Asymmetry, 12(5), 821-828.

- Vera, S., et al. (2015). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 80(15), 7563-7576.

-

(S)-2-Hydroxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2004). Tetrahedron: Asymmetry, 15(1), 135-141.

- Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters, 25(33), 6141-6145.

- Process for preparing beta-amino-alpha-hydroxy acid derivatives. (2004). Google Patents.

-

Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

- Asymmetric Synthesis of β-Hydroxy-α-amino Acids. (2007). Chemical Reviews, 107(12), 5759-5812.

- Wu, Y., et al. (2010). Synthesis of α-amino Acids Based on Chiral Tricycloiminolactone Derived From Natural (+)-camphor. Accounts of Chemical Research, 43(10), 1346-1357.

- Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510.

-

2-methylbutanoic acid asymmetric synthesis.svg. (2013). Wikimedia Commons. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of α-amino acids based on chiral tricycloiminolactone derived from natural (+)-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajpamc.com [ajpamc.com]

- 6. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid for Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and application of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid. As a sterically hindered, non-proteinogenic amino acid, its incorporation into peptide structures offers unique advantages for modulating peptide conformation and enhancing therapeutic properties.

Core Compound Identification and Properties

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a synthetic amino acid derivative that plays a crucial role in the design of novel peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it ideally suited for use in Fmoc-based solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| CAS Number | 1217603-41-2 | [1][2][3][4] |

| Molecular Formula | C20H21NO5 | [1][4] |

| Molecular Weight | 355.39 g/mol | [1][4][5] |

| Purity | Typically >95% | [1] |

Synthesis and Quality Control of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

The synthesis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a multi-step process that requires careful control of stereochemistry. A common synthetic strategy involves the asymmetric synthesis of the core amino acid, (S)-2-amino-3-hydroxy-3-methylbutanoic acid, followed by the protection of the alpha-amino group with Fmoc-succinimide (Fmoc-OSu) or a similar Fmoc-donating reagent.

The quality of the final product is critical for its successful application in peptide synthesis. Standard quality control measures include:

-

Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine the purity of the compound, which is typically expected to be above 95%.

-

Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and structure of the compound.

-

Enantiomeric Purity: Chiral chromatography is utilized to ensure the enantiomeric excess of the desired (S)-enantiomer.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis due to the mild conditions required for deprotection, which preserves the integrity of sensitive amino acid side chains and modifications.[][7][8] The incorporation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into a peptide sequence follows the standard SPPS cycle of deprotection, coupling, and washing.

Rationale for Use

The incorporation of this unnatural amino acid can significantly influence the properties of a peptide by:

-

Inducing Conformational Constraints: The bulky tert-hydroxybutyl side chain restricts the rotational freedom of the peptide backbone, which can stabilize specific secondary structures like β-turns.

-

Enhancing Enzymatic Stability: The non-natural structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulating Receptor Binding: The unique side chain can introduce new interactions with target receptors or enzymes, potentially leading to increased potency or altered selectivity.

Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual incorporation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into a peptide sequence using the Fmoc/tBu strategy on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM, Isopropanol

Step-by-Step Methodology:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.[9]

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[9] This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF, DCM, and isopropanol to remove residual piperidine and byproducts.

-

Coupling: a. A solution of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared. b. The solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours, or until a negative Kaiser test is obtained. Due to the steric hindrance of the amino acid, a longer coupling time or a more potent coupling reagent like HATU may be necessary.

-

Washing: The resin is washed with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base in DMF.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

Workflow Visualization

Caption: The solid-phase peptide synthesis (SPPS) cycle for the incorporation of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Role in Drug Development and Medicinal Chemistry

The introduction of non-proteinogenic amino acids like Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a powerful strategy in drug discovery.[9] By altering the fundamental structure of a peptide, it is possible to overcome many of the limitations of native peptides as therapeutic agents, such as poor stability and low oral bioavailability.

The conformational rigidity imparted by this amino acid can be exploited to lock a peptide into a bioactive conformation, thereby increasing its affinity for its biological target. This principle is widely applied in the design of peptide-based drugs, including agonists and antagonists for G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Troubleshooting and Key Considerations

The primary challenge associated with the use of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is its steric bulk, which can lead to incomplete coupling reactions. To mitigate this, the following strategies can be employed:

-

Extended Coupling Times: Increasing the reaction time can allow the coupling to proceed to completion.

-

Use of Potent Coupling Reagents: Reagents such as HATU or COMU are more effective for coupling sterically hindered amino acids.

-

Double Coupling: Repeating the coupling step can help to ensure that all available amino groups have reacted.

-

Microwave-Assisted Synthesis: The use of microwave energy can accelerate the coupling reaction and improve yields.

Conclusion

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its unique structural features provide a means to rationally design peptides with improved stability, conformational definition, and biological activity. A thorough understanding of its properties and the optimization of its incorporation into peptide chains are essential for its successful application in research and drug development.

References

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic

- FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID [P47215] - ChemUniverse.

- Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | SCBT - Santa Cruz Biotechnology.

- 2-Hydroxy-3-methylbutanoic Acid in Peptide Synthesis: Applic

- FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID - ChemicalBook.

- CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Chemsrc.

- Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | 1217603-41-2 | SYB60341 - Biosynth.

- Methods and protocols of modern solid phase peptide synthesis.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.

- Why Fmoc-Protected Amino Acids Domin

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

- Fmoc Amino Acids for SPPS - AltaBioscience.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID | 1217603-41-2 [chemicalbook.com]

- 3. CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Chemsrc [chemsrc.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a specialized amino acid derivative crucial for the synthesis of complex peptides. While specific quantitative solubility data for this novel compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its structural attributes and the well-documented behavior of analogous Fmoc-protected amino acids. We delve into the fundamental principles governing its solubility in solvents commonly employed in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to precisely determine solubility parameters, ensuring the optimization of coupling reactions and the integrity of their synthetic workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the complete solubilization of reagents, particularly the Fmoc-protected amino acid building blocks.[1] Inadequate solubility is a primary contributor to significant synthetic challenges, including:

-

Poor Reaction Kinetics: Incomplete dissolution of the amino acid derivative slows coupling reactions, leading to lower yields.[2]

-

Incomplete Coupling: If the activated amino acid is not fully in solution, it may not be available to react with the free amine on the growing peptide chain, resulting in deletion sequences.[2]

-

Peptide Aggregation: Poorly soluble protected amino acids can initiate or contribute to the aggregation of the peptide chain on the solid support, hindering further elongation.[2][3]

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, with its unique tertiary hydroxy group, presents specific stereochemical constraints and potential for hydrogen bonding that directly influence its interaction with organic solvents. Understanding its solubility profile is therefore not merely a procedural step but a critical parameter for strategic planning in complex peptide design and drug development.

Physicochemical Properties and Predicted Solubility Profile

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (C₂₀H₂₁NO₅) possesses a molecular weight of 355.39 g/mol .[4] Its structure is characterized by the bulky, hydrophobic Fmoc protecting group and a unique side chain containing a tertiary alcohol and two methyl groups.

-

The Fmoc Group: This large, nonpolar moiety is a primary driver of solubility in many organic solvents.[5] However, the aromatic nature of the fluorenyl group can also lead to π-π stacking and aggregation, which can negatively impact solubility, especially at high concentrations.[6]

-

The Side Chain: The 3-hydroxy-3-methylbutanoic acid side chain introduces both hydrophilic (hydroxyl group) and hydrophobic (two methyl groups) elements. The tertiary alcohol is capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in polar aprotic solvents like DMF and DMSO.

Based on these features and data from structurally similar compounds like Fmoc-Thr(tBu)-OH, we can predict a generally good solubility profile in the polar aprotic solvents typically used in SPPS.

Table 1: Predicted Qualitative Solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

| Solvent | Chemical Class | Predicted Solubility | Rationale & Field Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is the most common solvent for SPPS due to its excellent solvating properties for a wide range of Fmoc-amino acids.[2][7] Analogous compounds like Fmoc-Thr(tBu)-OH and Fmoc-Aib-OH are reported to be "clearly soluble" at concentrations of 0.5 M.[8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | NMP is often used as a more powerful alternative to DMF, particularly for hydrophobic or aggregation-prone sequences.[6][9] Its higher polarity can enhance the solubility of complex amino acid derivatives.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong solvent for many Fmoc-amino acids and is often added as a co-solvent to DMF to enhance solubility for particularly difficult derivatives.[6][11] |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | While historically used in peptide synthesis, DCM is less effective at solvating the polar peptide backbone and certain side chains.[9] Its primary utility is in swelling polystyrene-based resins.[10] The solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in pure DCM is expected to be limited. |

| Ethyl Acetate (EtOAc) | Ester | Moderate | Some Fmoc-amino acids show moderate solubility in ethyl acetate.[12][13] It is sometimes used in "green" solvent mixtures but is not a primary choice for coupling reactions.[6] |

| Acetonitrile (ACN) | Nitrile | Moderate to Low | Acetonitrile is generally a poorer solvent for large, complex Fmoc-amino acids compared to DMF or NMP, though it finds use with certain resin types.[10] |

Note: These predictions are qualitative. It is imperative to perform experimental verification, as factors like solvent purity, temperature, and the specific crystalline form of the solute can influence solubility.[2]

Factors Influencing Solubility: A Deeper Dive

Solvent Choice and Quality

The choice of solvent is the most critical factor. Polar aprotic solvents like DMF and NMP are standard because they effectively solvate the growing peptide chain.[10] However, solvent quality is paramount. Over time, DMF can degrade to form dimethylamine, which can prematurely cleave the Fmoc group, leading to side reactions.[10] Always use high-purity, fresh solvents for preparing amino acid solutions.

The "Difficult Sequence" Phenomenon

During peptide synthesis, the growing peptide chain itself can fold into secondary structures (like β-sheets) on the resin, leading to aggregation.[3] This can trap the terminal amine, preventing access for the incoming activated amino acid. In such cases, switching to a stronger solvent like NMP or using a solvent mixture (e.g., a "Magic Mixture" of DCM/DMF/NMP) can disrupt these secondary structures and improve reaction outcomes.[6]

Additives and Co-Solvents

For particularly challenging cases, the use of co-solvents or additives can be highly effective.

-

DMSO: Adding a small percentage of DMSO to DMF can significantly enhance the solubility of many Fmoc-amino acids.[6]

-

Chaotropic Salts: Washing the resin with a solution containing LiCl or NaClO₄ in DMF can disrupt hydrogen bonds that contribute to on-resin aggregation.[6]

Experimental Protocol for Solubility Determination

This protocol provides a reliable, self-validating method for determining the solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Materials and Equipment

-

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

-

High-purity organic solvents (DMF, NMP, DMSO, DCM, etc.)

-

Analytical balance (± 0.1 mg precision)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Glass vials (e.g., 2 mL HPLC vials)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (e.g., 10 mg) into a series of glass vials.

-

Solvent Addition: To each vial, add a precise, incremental volume of the test solvent (e.g., starting with 100 µL).

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a standard temperature (e.g., 25 °C). Allow the mixture to equilibrate for a set period (e.g., 2 hours), ensuring consistent agitation to facilitate dissolution.

-

Visual Inspection: After equilibration, visually inspect each vial for undissolved solid. If the solid is fully dissolved, the compound is soluble at that concentration. Proceed by adding more solute to the same vial or by noting the result and starting a new experiment at a higher concentration.

-

Saturation Point: If undissolved solid remains, continue adding small, precise increments of solvent (e.g., 10 µL at a time), with vortexing and equilibration after each addition, until the solid is completely dissolved. The point at which the last of the solid dissolves is the saturation point.

-

Confirmation of Saturation (Self-Validation): To ensure a true saturated solution has been prepared, add a tiny extra crystal of the solute to the "dissolved" solution. If the crystal does not dissolve, the solution is saturated. If it dissolves, continue adding solvent increments until saturation is achieved.

-

Separation: Centrifuge the saturated solutions that still contain excess solid at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved material.

-

Quantification: Carefully transfer a precise volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under vacuum or in a drying oven. Weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated by dividing the mass of the dried solute by the volume of the supernatant that was evaporated. The result is typically expressed in mg/mL or Molarity (mol/L).

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Conclusion and Recommendations

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is predicted to exhibit high solubility in standard polar aprotic solvents essential for SPPS, including DMF, NMP, and DMSO. This favorable profile is attributed to the combined physicochemical properties of its Fmoc group and unique side chain. However, researchers must remain vigilant about factors that can impede synthesis, such as solvent quality and on-resin peptide aggregation.

Key Recommendations for Researchers:

-

Always Perform a Pre-Test: Before committing to a large-scale synthesis, always perform a small-scale solubility test using the protocol outlined in this guide.[2]

-

Use High-Purity Solvents: Employ fresh, high-purity solvents to avoid side reactions and ensure consistent results.[10]

-

Consider Solvent Mixtures: For challenging couplings or hydrophobic sequences, do not hesitate to use solvent mixtures (e.g., DMF/DMSO) or switch to a stronger solvent like NMP.[6]

-

Gentle Heating: If a sparingly soluble situation arises, gentle heating to approximately 37°C can be an effective method to increase solubility.[6]

By adhering to these principles and employing the robust experimental validation described herein, scientists can confidently integrate Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into their synthetic workflows, paving the way for the development of novel and complex peptide-based therapeutics.

References

-

ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. [Image attached to a publication]. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

-

Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Journal of Peptide Science, 4(5), 335-43. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

Activotec. (n.d.). Fmoc-Aib-OH Specification. Retrieved from [Link]

-

ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Image attached to a publication]. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. biosynth.com [biosynth.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc-Aib-OH Novabiochem 94744-50-0 [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fmoc-Aib-OH | 94744-50-0 [chemicalbook.com]

- 13. FMOC-O-tert-Butyl-L-threonine CAS#: 71989-35-0 [m.chemicalbook.com]

Spectroscopic Analysis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid: A Technical Guide

For Immediate Release

[City, State] – In the landscape of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is paramount. This technical guide provides a detailed overview of the spectroscopic data for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a specialized amino acid derivative. The unavailability of public experimental spectra for this specific compound necessitates a predictive and comparative approach, drawing upon established principles of spectroscopic analysis for structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a chiral building block used in solid-phase peptide synthesis (SPPS). Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a free carboxylic acid, and a tertiary alcohol on a chiral center, presents unique characteristics that can influence peptide structure and function. The Fmoc group provides a base-labile protecting strategy, essential for modern peptide synthesis. The tertiary hydroxyl group and the adjacent methyl groups introduce significant steric bulk and a potential site for post-translational modifications or specific molecular interactions.

Accurate spectroscopic characterization is the cornerstone of quality control for such reagents, ensuring identity, purity, and stability. This guide will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, this section will detail the expected spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this amino acid derivative.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the expected proton NMR chemical shifts for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc aromatic protons | 7.20 - 7.90 | Multiplet | 8H |

| NH proton | ~7.0 - 8.0 (broad) | Singlet/Doublet | 1H |

| Fmoc CH | ~4.2 - 4.4 | Triplet | 1H |

| Fmoc CH₂ | ~4.1 - 4.3 | Doublet | 2H |

| α-CH | ~3.8 - 4.2 | Doublet | 1H |

| Tertiary OH | Variable (broad) | Singlet | 1H |

| Carboxylic acid OH | >10.0 (broad) | Singlet | 1H |

| Methyl protons (CH₃)₂ | ~1.0 - 1.3 | Two Singlets | 6H |

Predicted ¹³C NMR Spectral Data

The table below summarizes the expected carbon-13 chemical shifts.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic acid C=O | 170 - 175 |

| Urethane C=O | 155 - 157 |

| Fmoc aromatic carbons | 120 - 145 |

| Tertiary C-OH | 70 - 75 |

| Fmoc CH | ~66 - 68 |

| α-CH | ~58 - 62 |

| Fmoc CH₂ | ~46 - 48 |

| Methyl carbons (CH₃)₂ | 20 - 30 |

Causality Behind Spectral Features:

-

The aromatic protons of the fluorenyl group will appear in the downfield region (7.2-7.9 ppm) due to the deshielding effect of the aromatic ring currents.

-

The α-proton is expected to be a doublet due to coupling with the adjacent NH proton.

-

The two geminal methyl groups are diastereotopic due to the adjacent chiral center and are therefore expected to appear as two distinct singlets in the ¹H NMR spectrum.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the urethane will be the most downfield signals.

Logical Relationship of NMR Assignments

Caption: Simplified relationship between key proton and carbon signals in the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| O-H stretch (tertiary alcohol) | 3200 - 3600 | Broad |

| N-H stretch (urethane) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (urethane) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |

| C-O stretch | 1000 - 1300 | Strong |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by very broad O-H stretching bands from the carboxylic acid and the tertiary alcohol, which may overlap. The two carbonyl stretching frequencies (carboxylic acid and urethane) will be prominent and may also overlap, appearing as a strong, broad absorption band. The presence of both the broad O-H and strong C=O bands is a key indicator of the compound's structure.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic characterization of a protected amino acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Ionization Method: Electrospray ionization (ESI) is the most common and gentle ionization technique for this type of molecule, and it can be run in either positive or negative ion mode.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.

Predicted Mass Spectrometry Data

The molecular formula of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is C₂₀H₂₁NO₅, with a monoisotopic mass of approximately 355.1420 g/mol .

-

Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 356.1498. Adducts with sodium [M+Na]⁺ (m/z ≈ 378.1317) or potassium [M+K]⁺ (m/z ≈ 394.1057) may also be present.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z ≈ 354.1342 would be expected.

Expected Fragmentation Pattern (MS/MS):

In a tandem MS experiment on the [M+H]⁺ ion, characteristic fragmentation would likely involve:

-

Loss of H₂O: from the tertiary alcohol and carboxylic acid.

-

Loss of CO₂: from the carboxylic acid.

-

Cleavage of the Fmoc group: A prominent fragment corresponding to the dibenzofulvene cation (from the Fmoc group) at m/z 179 is a hallmark of Fmoc-protected compounds.

Conclusion

While experimental spectroscopic data for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is not readily found in the public domain, a thorough understanding of the spectroscopic properties of its constituent functional groups allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a framework for researchers to interpret the data they acquire for this compound, ensuring its identity and purity before its application in peptide synthesis and drug discovery. The principles outlined here underscore the importance of a multi-technique spectroscopic approach for the comprehensive characterization of complex organic molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-